Entrapment Efficiency in Niosomal Drug Delivery Systems: Solutol HS-15 vs. Cremophor Variants
In a direct comparative study of niosome formulations for the active loading of doxorubicin and a model payload (Bromocresol Green, BCG), Solutol HS-15 enabled a substantially higher entrapment efficiency (EE) than Cremophor RH 40 and Cremophor ELP [1]. For BCG, the EE with Solutol HS-15 was 67.86%, compared to 15.57% for Cremophor RH 40 and 17.81% for Cremophor ELP [1]. This translates to a 4.4-fold and 3.8-fold improvement, respectively. For the therapeutic doxorubicin, the Solutol HS-15 formulation achieved an EE of 68.28% [1]. This superior performance is critical for achieving therapeutically relevant drug loads in nanoparticulate carriers.
| Evidence Dimension | Entrapment Efficiency (EE%) of model compound Bromocresol Green in niosomes |
|---|---|
| Target Compound Data | 67.86% (EE for Solutol HS-15 formulation) |
| Comparator Or Baseline | 15.57% (Cremophor RH 40) and 17.81% (Cremophor ELP) |
| Quantified Difference | 4.4-fold higher vs. Cremophor RH 40; 3.8-fold higher vs. Cremophor ELP |
| Conditions | Niosomes formulated via thin-film hydration with Span 60, cholesterol, and co-surfactant; BCG loading via pH gradient technique. Particle sizes: 159.6 nm (Solutol HS-15), 177.9 nm (Cremophor RH 40), 219.1 nm (Cremophor ELP) [1]. |
Why This Matters
Higher entrapment efficiency directly reduces the quantity of expensive API and excipient needed per dose, lowering cost of goods and minimizing potential toxicity from unencapsulated drug.
- [1] Altaee, M., Faheem, A., & Elkordy, A. (2025). pH Gradient-Driven Loading of Doxorubicin into Niosomes: A Comparative Study Using Bromocresol Green as a Visual Indicator. Pharmaceutics, 17(862). View Source
